2-Chloro-5-iodobenzaldehyde

Beschreibung

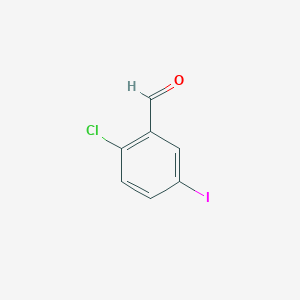

Structure

3D Structure

Eigenschaften

IUPAC Name |

2-chloro-5-iodobenzaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4ClIO/c8-7-2-1-6(9)3-5(7)4-10/h1-4H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NZTSJMLJXBCULP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1I)C=O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4ClIO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

266.46 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

256925-54-9 | |

| Record name | 2-chloro-5-iodobenzaldehyde | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-Depth Technical Guide to 2-Chloro-5-iodobenzaldehyde

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 2-Chloro-5-iodobenzaldehyde, a halogenated aromatic aldehyde of significant interest in synthetic organic chemistry and drug discovery. This document details its chemical and physical properties, outlines plausible synthetic routes based on available literature, and explores its potential applications as a key building block in the development of novel therapeutic agents.

Chemical Identity and Properties

This compound is a disubstituted benzaldehyde derivative with the chemical formula C₇H₄ClIO. Its structure features a benzene ring substituted with a chlorine atom at the 2-position, an iodine atom at the 5-position, and a formyl group at the 1-position.

Table 1: Chemical Identifiers and Physical Properties

| Property | Value | Source |

| CAS Number | 256925-54-9 | [1][2] |

| Molecular Formula | C₇H₄ClIO | [3][4] |

| Molecular Weight | 266.46 g/mol | [1][3] |

| Purity | ≥95% | [1] |

| Physical State | Solid (presumed) | General chemical knowledge |

| Melting Point | Data not available | |

| Boiling Point | Data not available | |

| Density | Data not available | |

| Solubility | Data not available |

Safety Information:

This compound is classified as a hazardous substance. According to supplier safety data, it is associated with the following hazard statements:

-

H315: Causes skin irritation.[1]

-

H319: Causes serious eye irritation.[1]

-

H335: May cause respiratory irritation.[1]

Appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat, should be worn when handling this compound. All work should be conducted in a well-ventilated fume hood.

Spectroscopic Data

Synthesis and Experimental Protocols

While a direct and detailed experimental protocol for the synthesis of this compound is not explicitly published, a plausible and efficient synthetic strategy involves the conversion of the readily available precursor, 2-chloro-5-iodobenzoic acid. The synthesis of this benzoic acid is well-documented in the patent literature.

Synthesis of the Precursor: 2-Chloro-5-iodobenzoic Acid

Multiple patented methods describe the synthesis of 2-chloro-5-iodobenzoic acid. A common route starts from 2-chlorobenzoic acid and proceeds through nitration, reduction, and a Sandmeyer-type reaction.

Diagram 1: Synthetic Pathway to 2-Chloro-5-iodobenzoic Acid

Caption: General synthetic scheme for the preparation of 2-chloro-5-iodobenzoic acid.

Experimental Protocol (Exemplary, based on patent literature[5]):

-

Step 1: Nitration of 2-Chlorobenzoic Acid: 2-Chlorobenzoic acid is slowly added to a mixture of concentrated sulfuric acid and nitric acid at low temperatures (-5 to 5 °C) to yield 2-chloro-5-nitrobenzoic acid.[5]

-

Step 2: Reduction of the Nitro Group: The resulting 2-chloro-5-nitrobenzoic acid is reduced to 5-amino-2-chlorobenzoic acid. A common method involves using iron powder and ammonium chloride in a solvent mixture like ethanol and water, followed by heating under reflux.[5]

-

Step 3: Diazotization and Iodination: 5-Amino-2-chlorobenzoic acid is treated with sodium nitrite in an acidic medium (e.g., sulfuric acid) at low temperatures (0-10 °C) to form the corresponding diazonium salt. This intermediate is then reacted with a solution of potassium iodide to yield 2-chloro-5-iodobenzoic acid.[6] The crude product is typically purified by recrystallization.[6]

Conversion of 2-Chloro-5-iodobenzoic Acid to this compound

The conversion of the carboxylic acid to the aldehyde can be achieved through several established synthetic methodologies. Below are two plausible, high-yield approaches.

Diagram 2: Potential Synthetic Routes to this compound

Caption: Two common laboratory-scale methods for the conversion of a benzoic acid to a benzaldehyde.

Method A: The Weinreb Amide Approach

This two-step, one-pot procedure is known for its high yields and compatibility with various functional groups.[7]

-

Experimental Protocol (General):

-

Formation of the Weinreb Amide: 2-Chloro-5-iodobenzoic acid would first be converted to its corresponding acyl chloride using a reagent such as thionyl chloride or oxalyl chloride. The crude acyl chloride is then reacted with N,O-dimethylhydroxylamine hydrochloride in the presence of a base to form the Weinreb amide.

-

Reduction to the Aldehyde: The purified Weinreb amide is then reduced with a mild reducing agent like diisobutylaluminium hydride (DIBAL-H) at low temperature. The resulting stable tetrahedral intermediate is then hydrolyzed upon workup to yield this compound.

-

Method B: Reduction-Oxidation Sequence

This is a classic and reliable two-step method.

-

Experimental Protocol (General):

-

Reduction of the Carboxylic Acid: 2-Chloro-5-iodobenzoic acid is reduced to the corresponding benzyl alcohol, (2-chloro-5-iodophenyl)methanol, using a reducing agent such as borane-tetrahydrofuran complex (BH₃·THF).

-

Oxidation of the Benzyl Alcohol: The resulting alcohol is then oxidized to the aldehyde using a mild oxidizing agent to prevent over-oxidation to the carboxylic acid. Common reagents for this transformation include pyridinium chlorochromate (PCC) or the Dess-Martin periodinane.

-

Applications in Drug Discovery and Development

Halogenated benzaldehydes are valuable building blocks in medicinal chemistry due to their ability to participate in a wide range of chemical transformations to form complex molecular scaffolds. The presence of both a chloro and an iodo substituent on the aromatic ring of this compound offers distinct reactivity profiles for each halogen, allowing for selective functionalization in multi-step syntheses.

While specific examples detailing the use of this compound in the synthesis of marketed drugs are not prevalent in the literature, its precursor, 2-chloro-5-iodobenzoic acid, is a known intermediate in the synthesis of SGLT2 inhibitors, a class of drugs used to treat type 2 diabetes. This strongly suggests that this compound is a highly relevant and potentially crucial building block for the synthesis of novel analogues in this and other classes of therapeutic agents.

The aldehyde functionality can be readily transformed into a variety of other functional groups or used in condensation reactions to build heterocyclic systems, which are common motifs in many biologically active molecules.

Diagram 3: Potential Applications in Medicinal Chemistry

Caption: The utility of this compound in the synthesis of diverse chemical structures for drug discovery.

Conclusion

This compound is a valuable synthetic intermediate with significant potential for application in the fields of medicinal chemistry and drug development. While detailed physical and spectroscopic data are not yet widely available, its synthesis from the corresponding benzoic acid is feasible through established chemical transformations. The unique substitution pattern of this molecule makes it an attractive starting material for the synthesis of novel and complex organic molecules, and its role as a potential precursor to important therapeutic agents warrants further investigation and characterization. Researchers are encouraged to contribute to the body of knowledge on this compound by publishing their findings on its properties and synthetic utility.

References

- 1. 256925-54-9 Cas No. | this compound | Apollo [store.apolloscientific.co.uk]

- 2. This compound | 256925-54-9 [sigmaaldrich.com]

- 3. This compound | CAS#:256925-54-9 | Chemsrc [chemsrc.com]

- 4. PubChemLite - this compound (C7H4ClIO) [pubchemlite.lcsb.uni.lu]

- 5. A kind of preparation method of 2-chloro-5-iodobenzoic acid - Eureka | Patsnap [eureka.patsnap.com]

- 6. 2-Chloro-5-iodobenzoic acid synthesis - chemicalbook [chemicalbook.com]

- 7. pubs.acs.org [pubs.acs.org]

An In-depth Technical Guide to 2-Chloro-5-iodobenzaldehyde

This technical guide provides a comprehensive overview of the chemical structure, properties, and synthesis of 2-Chloro-5-iodobenzaldehyde, a halogenated aromatic aldehyde of interest to researchers, scientists, and professionals in drug development and organic synthesis. Due to the limited availability of direct experimental data for this specific compound in public databases, this guide combines available information with predicted spectroscopic characteristics based on analogous compounds.

Chemical Structure and Properties

This compound is a disubstituted benzaldehyde with a chlorine atom at the 2-position and an iodine atom at the 5-position of the benzene ring. Its chemical structure lends it to a variety of organic reactions, making it a potentially valuable building block in the synthesis of more complex molecules.

Physicochemical Properties

| Property | Value | Source |

| CAS Number | 256925-54-9 | --INVALID-LINK--[1] |

| Molecular Formula | C₇H₄ClIO | --INVALID-LINK--[1] |

| Molecular Weight | 266.46 g/mol | --INVALID-LINK--[1] |

| Purity | ≥95% | --INVALID-LINK--[1] |

| Appearance | Not specified (likely a solid) | - |

Hazard Information

This compound is classified as harmful and an irritant. The following GHS hazard statements apply:

-

H302+H312+H332: Harmful if swallowed, in contact with skin or if inhaled.[1]

-

H315: Causes skin irritation.[1]

-

H319: Causes serious eye irritation.[1]

-

H335: May cause respiratory irritation.[1]

Spectroscopic Data (Predicted)

Predicted ¹H NMR Spectral Data

| Proton | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) |

| Aldehydic-H | 10.0 - 10.5 | s | - |

| H-3 | 7.6 - 7.8 | d | 8.0 - 9.0 |

| H-4 | 7.3 - 7.5 | dd | 8.0 - 9.0, 2.0 - 3.0 |

| H-6 | 7.9 - 8.1 | d | 2.0 - 3.0 |

Predicted ¹³C NMR Spectral Data

| Carbon | Predicted Chemical Shift (δ, ppm) |

| C=O | 188 - 192 |

| C1 | 135 - 138 |

| C2-Cl | 133 - 136 |

| C3 | 130 - 133 |

| C4 | 128 - 131 |

| C5-I | 92 - 95 |

| C6 | 140 - 143 |

Predicted Infrared (IR) Spectral Data

| Functional Group | Vibrational Mode | Predicted Wavenumber (cm⁻¹) |

| Aldehyde C-H | Stretch | 2820-2850 and 2720-2750 |

| C=O (Aldehyde) | Stretch | 1690-1710 |

| Aromatic C=C | Stretch | 1570-1600 and 1450-1480 |

| C-Cl | Stretch | 750-800 |

| C-I | Stretch | 500-600 |

Predicted Mass Spectrometry (MS) Data

| m/z | Interpretation |

| 266/268 | Molecular ion peak [M]⁺ (with ³⁵Cl/³⁷Cl isotopes) |

| 265/267 | [M-H]⁺ |

| 237/239 | [M-CHO]⁺ |

| 111 | [C₆H₄Cl]⁺ |

Experimental Protocols

General Protocol for Spectroscopic Analysis

While specific spectra for this compound are not available, the following are general protocols for acquiring such data, based on methods used for similar compounds.[2]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: A sample of this compound would be dissolved in a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) to a concentration of approximately 10-20 mg/mL in a standard 5 mm NMR tube. ¹H and ¹³C NMR spectra would be recorded on a spectrometer operating at an appropriate frequency (e.g., 400 MHz for ¹H). Chemical shifts would be referenced to an internal standard like tetramethylsilane (TMS) at 0.00 ppm.[2]

-

Infrared (IR) Spectroscopy: An IR spectrum could be obtained using an FTIR spectrometer equipped with an Attenuated Total Reflectance (ATR) accessory. A small amount of the solid sample would be placed on the ATR crystal, and the spectrum recorded over a range of 4000-400 cm⁻¹.[2]

-

Mass Spectrometry (MS): For GC-MS analysis, a dilute solution of the compound in a volatile organic solvent (e.g., dichloromethane) would be injected into the gas chromatograph. Electron ionization (EI) at 70 eV is a common method for generating the mass spectrum.[2]

Synthesis of this compound

Proposed Synthesis Workflow

Caption: Proposed two-step synthesis of this compound.

Detailed Experimental Protocol (Proposed)

Step 1: Reduction of 2-Chloro-5-iodobenzoic Acid to (2-Chloro-5-iodophenyl)methanol

-

In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), suspend 2-chloro-5-iodobenzoic acid (1.0 eq) in anhydrous tetrahydrofuran (THF).

-

Cool the suspension to 0 °C in an ice bath.

-

Slowly add a solution of a suitable reducing agent, such as borane-tetrahydrofuran complex (BH₃·THF, ~1.1 eq), dropwise to the stirred suspension.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, carefully quench the reaction by the slow addition of water, followed by an aqueous solution of sodium hydroxide.

-

Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude (2-chloro-5-iodophenyl)methanol.

-

Purify the crude product by column chromatography on silica gel if necessary.

Step 2: Oxidation of (2-Chloro-5-iodophenyl)methanol to this compound

-

Dissolve the (2-chloro-5-iodophenyl)methanol (1.0 eq) obtained from the previous step in anhydrous dichloromethane in a round-bottom flask under an inert atmosphere.

-

Add a mild oxidizing agent, such as pyridinium chlorochromate (PCC, ~1.5 eq), in one portion.

-

Stir the reaction mixture at room temperature for several hours, monitoring its progress by TLC.

-

Upon completion, dilute the reaction mixture with diethyl ether and filter through a pad of silica gel or Celite to remove the chromium salts.

-

Wash the filter cake with additional diethyl ether.

-

Combine the filtrates and concentrate under reduced pressure to yield the crude this compound.

-

Purify the crude product by column chromatography on silica gel to obtain the final product.

Chemical Structure and Logical Relationships

The following diagrams illustrate the chemical structure of this compound and the logical relationship between the key compounds in the proposed synthesis.

Caption: Chemical structure of this compound.

Caption: Logical flow of the proposed synthesis.

Conclusion

This compound is a halogenated aromatic aldehyde with potential applications in organic synthesis. While direct experimental data is scarce, this guide provides a comprehensive overview of its known properties and a predictive analysis of its spectroscopic characteristics. The proposed synthetic protocol, starting from the corresponding benzoic acid, offers a viable route for its preparation in a laboratory setting. Further research is warranted to fully characterize this compound and explore its utility in the development of novel chemical entities.

References

- 1. 256925-54-9 Cas No. | this compound | Apollo [store.apolloscientific.co.uk]

- 2. benchchem.com [benchchem.com]

- 3. Benzaldehyde, 2-chloro- [webbook.nist.gov]

- 4. Benzaldehyde, 2-chloro- [webbook.nist.gov]

- 5. Benzaldehyde, 2-chloro- [webbook.nist.gov]

- 6. 2-Chlorobenzaldehyde (89-98-5) 1H NMR [m.chemicalbook.com]

- 7. Benzaldehyde, 2-chloro- [webbook.nist.gov]

- 8. 2-IODOBENZALDEHYDE(26260-02-6) 1H NMR spectrum [chemicalbook.com]

- 9. 2-Chlorobenzaldehyde (89-98-5) IR Spectrum [chemicalbook.com]

- 10. 2-Chloro-5-iodobenzoic acid synthesis - chemicalbook [chemicalbook.com]

- 11. CN104193616A - A synthetic method of 2-chloro-5-iodobenzoic acid - Google Patents [patents.google.com]

- 12. nbinno.com [nbinno.com]

- 13. Preparation method of 2-chloro-5-iodobenzoic acid - Eureka | Patsnap [eureka.patsnap.com]

- 14. CN106748721B - A kind of preparation method of the chloro- 5- iodo-benzoic acid of 2- - Google Patents [patents.google.com]

An In-depth Technical Guide to the Solubility of 2-Chloro-5-iodobenzaldehyde in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

Abstract: This technical guide provides a comprehensive overview of the solubility characteristics of 2-Chloro-5-iodobenzaldehyde in organic solvents. Due to the limited availability of specific quantitative solubility data in publicly accessible literature, this document focuses on providing a robust framework for researchers to determine solubility profiles in their own laboratories. It includes detailed experimental protocols for both qualitative and quantitative solubility determination, a template for data presentation, and a visual representation of the experimental workflow. This guide is intended to be a practical resource for scientists and professionals working with this compound in research and development settings.

Introduction

This guide provides standardized methodologies to enable researchers to generate reliable and reproducible solubility data.

Solubility Data

As of the date of this publication, specific quantitative solubility data for this compound in a range of organic solvents has not been found in surveyed scientific literature and databases. To facilitate a standardized approach to data collection and comparison, the following table is provided for researchers to record their experimentally determined solubility values.

Table 1: Experimentally Determined Solubility of this compound

| Solvent | Chemical Formula | Polarity Index | Temperature (°C) | Quantitative Solubility ( g/100 mL) | Qualitative Solubility | Observations |

| e.g., Acetone | C₃H₆O | 5.1 | 25 | |||

| e.g., Dichloromethane | CH₂Cl₂ | 3.1 | 25 | |||

| e.g., Ethanol | C₂H₅OH | 4.3 | 25 | |||

| e.g., Ethyl Acetate | C₄H₈O₂ | 4.4 | 25 | |||

| e.g., Hexane | C₆H₁₄ | 0.1 | 25 | |||

| e.g., Methanol | CH₃OH | 5.1 | 25 | |||

| e.g., Tetrahydrofuran | C₄H₈O | 4.0 | 25 | |||

| e.g., Toluene | C₇H₈ | 2.4 | 25 | |||

| e.g., N,N-Dimethylformamide | C₃H₇NO | 6.4 | 25 | |||

| e.g., Dimethyl Sulfoxide | C₂H₆SO | 7.2 | 25 |

Qualitative Solubility Categories:

-

Very Soluble: < 1 part of solvent required for 1 part of solute.

-

Freely Soluble: From 1 to 10 parts of solvent required for 1 part of solute.

-

Soluble: From 10 to 30 parts of solvent required for 1 part of solute.

-

Sparingly Soluble: From 30 to 100 parts of solvent required for 1 part of solute.

-

Slightly Soluble: From 100 to 1000 parts of solvent required for 1 part of solute.

-

Very Slightly Soluble: From 1000 to 10,000 parts of solvent required for 1 part of solute.

-

Practically Insoluble, or Insoluble: > 10,000 parts of solvent required for 1 part of solute.

Experimental Protocols

The following protocols are provided as standardized methods for determining the solubility of this compound.

Qualitative Solubility Determination

This method provides a rapid assessment of solubility in various solvents.

Objective: To quickly determine if the compound is soluble, sparingly soluble, or insoluble in a given solvent at a specific temperature.

Materials:

-

This compound (solid)

-

A selection of organic solvents (e.g., those listed in Table 1)

-

Small test tubes or vials

-

Vortex mixer

-

Spatula

-

Graduated pipette or micropipettes

Procedure:

-

Place approximately 25 mg of this compound into a small test tube.[1]

-

Add 0.5 mL of the selected solvent to the test tube.[1]

-

Vigorously shake or vortex the mixture for 1-2 minutes.

-

Visually inspect the solution. If the solid has completely dissolved, the compound is considered soluble.

-

If the solid has not completely dissolved, continue to add the solvent in 0.5 mL increments, vortexing after each addition, up to a total volume of 5 mL.

-

Record the total volume of solvent required to dissolve the solute. If the solid does not dissolve after the addition of 5 mL of solvent, it can be classified as sparingly soluble or insoluble.

-

Repeat this procedure for each solvent of interest.

-

All tests should be performed at a constant, recorded temperature (e.g., 25 °C).

Quantitative Solubility Determination (Shake-Flask Method)

The shake-flask method is a widely recognized and reliable technique for determining the thermodynamic solubility of a compound.[2][3]

Objective: To determine the saturation concentration of this compound in a specific solvent at a controlled temperature.

Materials:

-

This compound (solid)

-

Selected organic solvent

-

Glass flasks or vials with airtight stoppers

-

Orbital shaker or magnetic stirrer with temperature control

-

Analytical balance

-

Syringe filters (e.g., 0.45 µm PTFE)

-

Volumetric flasks and pipettes

-

Analytical instrument for quantification (e.g., UV-Vis Spectrophotometer, HPLC)

Procedure:

-

Preparation of a Saturated Solution:

-

Add an excess amount of this compound to a flask containing a known volume of the solvent. The excess solid is crucial to ensure that saturation is reached.

-

Seal the flask to prevent solvent evaporation.

-

Place the flask in an orbital shaker or on a stir plate in a temperature-controlled environment (e.g., 25 °C ± 0.5 °C).

-

Agitate the mixture for a sufficient time to allow it to reach equilibrium. A period of 24 to 48 hours is generally recommended.[2]

-

-

Sample Collection and Preparation:

-

After the equilibration period, cease agitation and allow the undissolved solid to settle for at least 24 hours at the same constant temperature.

-

Carefully withdraw a known volume of the supernatant (the clear liquid phase) using a pipette.

-

Immediately filter the collected supernatant through a syringe filter to remove any remaining solid particles. This step is critical to prevent overestimation of solubility.

-

-

Quantification:

-

Accurately dilute the filtered, saturated solution with the same solvent to a concentration that falls within the linear range of the chosen analytical method.

-

Analyze the diluted solution using a pre-calibrated analytical instrument (e.g., UV-Vis spectrophotometer at the λmax of the compound or HPLC with a suitable detector).

-

Determine the concentration of this compound in the diluted sample by comparing its response to a calibration curve prepared with known concentrations of the compound.

-

-

Calculation:

-

Calculate the original concentration in the saturated solution, accounting for the dilution factor.

-

Express the solubility in appropriate units, such as g/100 mL or mol/L.

-

The experiment should be repeated at least in triplicate to ensure the reproducibility of the results.

-

Visualization of Experimental Workflow

The following diagram illustrates the logical flow of the quantitative solubility determination process.

Caption: Workflow for Quantitative Solubility Determination.

References

Spectral Analysis of 2-Chloro-5-iodobenzaldehyde: A Technical Guide

This technical guide provides a comprehensive overview of the spectral data for 2-Chloro-5-iodobenzaldehyde (C₇H₄ClIO), a key intermediate in various synthetic applications. The document is intended for researchers, scientists, and professionals in drug development, offering detailed spectral information and the methodologies for its acquisition.

Molecular Structure:

Chemical Properties:

| Property | Value |

|---|---|

| CAS Number | 256925-54-9[1] |

| Molecular Formula | C₇H₄ClIO[2] |

| Molecular Weight | 266.46 g/mol [1][2] |

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a fundamental technique for elucidating the carbon-hydrogen framework of a molecule. Below are the predicted ¹H and ¹³C NMR spectral data for this compound, typically recorded in a deuterated solvent such as Chloroform-d (CDCl₃).

Predicted ¹H NMR Spectral Data

The ¹H NMR spectrum is expected to show signals for the aldehydic proton and the three aromatic protons. The chemical shifts (δ) are reported in parts per million (ppm) relative to tetramethylsilane (TMS).

| Chemical Shift (δ ppm) | Multiplicity | Coupling Constant (J Hz) | Integration | Assignment |

| ~10.3 | s | - | 1H | Aldehyde (-CHO) |

| ~7.9 | d | ~2.5 | 1H | Ar-H (H6) |

| ~7.8 | dd | ~8.5, 2.5 | 1H | Ar-H (H4) |

| ~7.4 | d | ~8.5 | 1H | Ar-H (H3) |

Note: The predicted chemical shifts and coupling constants are based on the analysis of similar substituted benzaldehydes. The aldehyde proton typically appears as a singlet around 10 ppm.[3] The ortho, meta, and para positions of the aromatic protons lead to characteristic splitting patterns.

Predicted ¹³C NMR Spectral Data

The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule.

| Chemical Shift (δ ppm) | Assignment |

| ~189 | C=O (Aldehyde) |

| ~142 | C-I |

| ~139 | C-Cl |

| ~136 | Ar-C (C6) |

| ~135 | Ar-C (C4) |

| ~131 | Ar-C (C1) |

| ~129 | Ar-C (C3) |

| ~94 | C-I |

Note: The chemical shifts are predicted based on the known effects of chloro, iodo, and aldehyde substituents on the benzene ring.

Experimental Protocol for NMR Spectroscopy

A standardized protocol is crucial for acquiring high-quality NMR data.[4]

-

Sample Preparation:

-

Weigh 5-10 mg of this compound.[4]

-

Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃) in a clean vial.[4]

-

Add a small amount of tetramethylsilane (TMS) as an internal standard for referencing the chemical shift to 0 ppm.[3][4]

-

Transfer the solution to a 5 mm NMR tube.[4]

-

-

Spectrometer Setup:

-

Data Acquisition:

-

Set appropriate acquisition parameters, including pulse angle (typically 30° or 45°), acquisition time (2-4 seconds), relaxation delay (1-5 seconds), and the number of scans (8-16 for ¹H NMR).[4]

-

-

Data Processing:

-

Apply a Fourier transform to the acquired Free Induction Decay (FID).[4]

-

Phase correct the resulting spectrum.[4]

-

Calibrate the chemical shift scale using the TMS peak at 0 ppm.[4]

-

Integrate the peaks to determine the relative number of protons.[4]

-

Analyze the splitting patterns and measure coupling constants.[4]

-

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The predicted characteristic IR absorption bands for this compound are listed below.

Predicted IR Spectral Data

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~2830, ~2730 | Medium, Weak | C-H Stretch (Aldehyde) |

| ~1705 | Strong | C=O Stretch (Aromatic Aldehyde) |

| ~1580, ~1470 | Medium | C=C Stretch (Aromatic) |

| ~1200 | Medium | C-H in-plane bend |

| ~880 | Strong | C-H out-of-plane bend |

| ~750 | Strong | C-Cl Stretch |

| ~600 | Medium | C-I Stretch |

Note: Aromatic aldehydes typically show a C=O stretch at a slightly lower wavenumber (around 1690-1720 cm⁻¹) due to conjugation with the aromatic ring.[5] The aldehyde C-H stretch often appears as a pair of weak absorptions.[5]

Experimental Protocol for ATR-IR Spectroscopy

Attenuated Total Reflectance (ATR) is a common sampling technique for IR spectroscopy.

-

Sample Preparation:

-

A small amount of solid this compound is placed directly onto the diamond crystal of the ATR accessory.[6]

-

-

Data Acquisition:

-

Pressure is applied to ensure good contact between the sample and the crystal.[6]

-

A background spectrum of the clean, empty crystal is recorded first.[6]

-

The sample spectrum is then recorded. The instrument scans the sample with infrared radiation, and the detector measures the amount of light that passes through.

-

-

Data Processing:

-

The final spectrum is presented as absorbance or transmittance versus wavenumber (cm⁻¹).

-

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule.

Predicted Mass Spectrometry Data

| m/z | Relative Intensity | Proposed Fragment |

| 266/268 | High | [M]⁺ (Molecular ion peak, showing isotopic pattern for Cl) |

| 265/267 | High | [M-H]⁺ |

| 237/239 | Medium | [M-CHO]⁺ |

| 139 | Medium | [M-I-CHO]⁺ |

| 111 | High | [C₆H₄Cl]⁺ |

| 75 | Base Peak | [C₅H₃]⁺ Fragment |

Note: The molecular ion peak is expected at m/z 266, corresponding to the molecular weight of this compound.[1][2] The presence of chlorine will result in an M+2 peak with an intensity of about one-third of the M peak. Fragmentation patterns are predicted based on the structure of the molecule.

Experimental Protocol for GC-MS

Gas Chromatography-Mass Spectrometry (GC-MS) is a common method for the analysis of volatile and semi-volatile organic compounds.

-

Sample Preparation:

-

A dilute solution of this compound is prepared in a volatile organic solvent (e.g., dichloromethane or ethyl acetate).[6]

-

-

Data Acquisition:

-

Data Analysis:

-

The mass analyzer separates the resulting ions based on their mass-to-charge ratio (m/z), generating a mass spectrum.[6]

-

Workflow for Spectroscopic Analysis

The following diagram illustrates the logical workflow for the complete spectroscopic characterization of this compound.

Caption: Workflow for the spectroscopic characterization of this compound.

References

- 1. 256925-54-9 Cas No. | this compound | Apollo [store.apolloscientific.co.uk]

- 2. This compound | CAS#:256925-54-9 | Chemsrc [chemsrc.com]

- 3. C7H6O C6H5CHO benzaldehyde low high resolution 1H proton nmr spectrum of analysis interpretation of chemical shifts ppm spin spin line splitting H-1 benzaldehyde 1-H nmr doc brown's advanced organic chemistry revision notes [docbrown.info]

- 4. benchchem.com [benchchem.com]

- 5. 19.14 Spectroscopy of Aldehydes and Ketones – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]

- 6. benchchem.com [benchchem.com]

A Comprehensive Technical Guide to the Physical Properties of Melting and Boiling Points for Researchers and Drug Development Professionals

Introduction

In the realms of chemical research, materials science, and pharmaceutical development, the precise determination and thorough understanding of fundamental physical properties are paramount. Among these, the melting and boiling points of a substance serve as critical indicators of purity, identity, and the nature of intermolecular forces at play. For professionals engaged in drug development, these properties are foundational to formulation, stability testing, and the design of purification processes.

This technical guide provides an in-depth exploration of melting and boiling points, encompassing a curated dataset of common laboratory solvents, standardized experimental protocols for their determination, and the core physicochemical principles that govern these phase transitions. The information is presented to support rigorous scientific investigation and to facilitate the practical application of these concepts in a laboratory setting.

Physical Properties of Common Laboratory Compounds

The melting and boiling points of a substance are intrinsic physical constants under a given pressure. The data presented in Table 1 summarizes these properties for a selection of compounds frequently utilized in research and drug development. These values are reported at standard atmospheric pressure (1 atm or 101.325 kPa).

Table 1: Melting and Boiling Points of Selected Compounds at Standard Pressure

| Compound | Chemical Formula | Melting Point (°C) | Boiling Point (°C) |

| Water | H₂O | 0.00[1][2][3] | 99.98[1][2] |

| Ethanol | C₂H₅OH | -114.14[4][5] | 78.23[4] |

| Methanol | CH₃OH | -97.6[6] | 64.7[6][7] |

| Acetone | (CH₃)₂CO | -94.9[8][9] | 56.08[8][9] |

| Acetic Acid | CH₃COOH | 16.6[10][11][12] | 118-119[10] |

| Benzene | C₆H₆ | 5.5[13][14] | 80.1[13][14] |

| Chloroform | CHCl₃ | -63.5[15][16] | 61.15[16] |

| Diethyl Ether | (C₂H₅)₂O | -116.3[17][18] | 34.6[17][18] |

| Dimethyl Sulfoxide (DMSO) | (CH₃)₂SO | 19[19][20] | 189[19][21][22] |

| Toluene | C₆H₅CH₃ | -95.0[23][24] | 110.60[23][24] |

Theoretical Framework: The Role of Intermolecular Forces

The melting and boiling points of a substance are direct consequences of the strength of the intermolecular forces (IMFs) between its constituent molecules.[13][15] Overcoming these forces requires an input of thermal energy, and the temperature at which this occurs is characteristic of the substance. The stronger the IMFs, the more energy is required to separate the molecules, resulting in higher melting and boiling points.[24] The primary types of intermolecular forces are, in descending order of strength: hydrogen bonding, dipole-dipole interactions, and London dispersion forces.

-

Hydrogen Bonding: This is the strongest type of intermolecular force and occurs in molecules where hydrogen is bonded to a highly electronegative atom such as oxygen, nitrogen, or fluorine. Water, ethanol, and acetic acid exhibit hydrogen bonding, which accounts for their relatively high boiling points compared to other molecules of similar size.

-

Dipole-Dipole Interactions: These forces exist between polar molecules that have permanent dipoles. The positive end of one molecule is attracted to the negative end of another. Acetone and chloroform are examples of molecules with significant dipole-dipole interactions.

-

London Dispersion Forces: These are the weakest intermolecular forces and are present in all molecules, arising from temporary fluctuations in electron distribution that create instantaneous dipoles. For nonpolar molecules like benzene and toluene, these are the primary forces of attraction. The strength of London dispersion forces generally increases with molecular size and surface area.[24]

Caption: Intermolecular forces and their impact on physical properties.

Factors Influencing Melting and Boiling Points

Effect of Pressure

The boiling point of a liquid is the temperature at which its vapor pressure equals the surrounding environmental pressure.[8] Consequently, the boiling point is highly dependent on the external pressure. At higher altitudes, where atmospheric pressure is lower, liquids boil at lower temperatures.[8][23] Conversely, increasing the external pressure, as in a pressure cooker, raises the boiling point.[11][18] The melting point of a solid is less sensitive to pressure changes, but for most substances, it increases slightly with increasing pressure.

Effect of Impurities

The presence of impurities can significantly affect both the melting and boiling points of a substance.

-

Melting Point Depression: Impurities disrupt the regular crystalline lattice structure of a solid, weakening the intermolecular forces.[1][19] This leads to a lowering of the melting point and a broadening of the melting range. This phenomenon, known as melting point depression, is a useful indicator of a substance's purity.

-

Boiling Point Elevation: The addition of a non-volatile impurity to a liquid lowers the vapor pressure of the solvent.[8] To reach the boiling point, the solution must be heated to a higher temperature to make its vapor pressure equal to the atmospheric pressure.[1] This results in an increase in the boiling point, a phenomenon referred to as boiling point elevation.

Experimental Protocols for Determination

The accurate determination of melting and boiling points is crucial for chemical characterization. Standardized methods have been established by organizations such as the Organisation for Economic Co-operation and Development (OECD) and ASTM International.

Determination of Melting Point (OECD 102 / ASTM E324)

The capillary tube method is a widely accepted technique for determining the melting point of a crystalline solid.[6][7]

Apparatus:

-

Melting point apparatus (oil bath or metal block heater)

-

Glass capillary tubes (sealed at one end)

-

Thermometer (calibrated)

-

Sample to be tested (finely powdered and dry)

Procedure:

-

Sample Preparation: A small amount of the finely powdered, dry sample is packed into the open end of a capillary tube to a height of 2-3 mm.

-

Apparatus Setup: The capillary tube is placed in the heating block of the melting point apparatus, adjacent to the thermometer bulb.

-

Heating: The apparatus is heated at a steady, slow rate (e.g., 1-2 °C per minute) as the temperature approaches the expected melting point.

-

Observation: The temperature at which the first drop of liquid appears is recorded as the initial melting point. The temperature at which the entire sample becomes a clear liquid is recorded as the final melting point. The range between these two temperatures is the melting range.

Determination of Boiling Point (OECD 103)

Several methods are available for determining the boiling point, including distillation methods and the Siwoloboff method. The latter is suitable for small sample volumes.

Apparatus:

-

Test tube

-

Thermometer (calibrated)

-

Capillary tube (sealed at one end)

-

Heating bath (e.g., liquid paraffin)

-

Beaker

-

Stirring rod

Procedure (Siwoloboff Method):

-

Sample Preparation: Approximately 0.5-1 mL of the liquid sample is placed in a small test tube.

-

Apparatus Setup: A capillary tube, with its sealed end uppermost, is placed inside the test tube containing the sample. The test tube is then attached to a thermometer, ensuring the sample is level with the thermometer bulb.

-

Heating: The assembly is immersed in a heating bath and heated gently.

-

Observation: As the temperature rises, a stream of bubbles will emerge from the open end of the capillary tube. The heating is then stopped, and the bath is allowed to cool slowly while stirring.

-

Recording: The temperature at which the stream of bubbles ceases and the liquid just begins to enter the capillary tube is recorded as the boiling point.

Caption: Workflow for melting and boiling point determination.

Conclusion

The melting and boiling points are fundamental thermophysical properties that provide invaluable insights into the purity, identity, and molecular characteristics of a substance. For professionals in research and drug development, a robust understanding of these properties, the factors that influence them, and the standardized methods for their measurement is essential. This guide has provided a consolidated resource to support these endeavors, from foundational data and theoretical principles to practical experimental protocols. Adherence to these standardized methods ensures the generation of reliable and reproducible data, which is the cornerstone of scientific advancement and the development of safe and effective pharmaceuticals.

References

- 1. homework.study.com [homework.study.com]

- 2. oecd.org [oecd.org]

- 3. vernier.com [vernier.com]

- 4. OECD Guidelines for the Testing of Chemicals, Section 1 Test No. 103 ... - OECD - Google ブックス [books.google.co.jp]

- 5. quora.com [quora.com]

- 6. store.astm.org [store.astm.org]

- 7. infinitalab.com [infinitalab.com]

- 8. Boiling point - Wikipedia [en.wikipedia.org]

- 9. csub.edu [csub.edu]

- 10. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 11. quora.com [quora.com]

- 12. laboratuar.com [laboratuar.com]

- 13. Intermolecular Forces [users.highland.edu]

- 14. westlab.com [westlab.com]

- 15. Supplemental Topics [www2.chemistry.msu.edu]

- 16. OECD n°102: Melting point/Melting interval - Analytice [analytice.com]

- 17. masterorganicchemistry.com [masterorganicchemistry.com]

- 18. durathermfluids.com [durathermfluids.com]

- 19. echemi.com [echemi.com]

- 20. matestlabs.com [matestlabs.com]

- 21. chem.libretexts.org [chem.libretexts.org]

- 22. Boiling & Atmospheric Pressure [terpconnect.umd.edu]

- 23. chem.libretexts.org [chem.libretexts.org]

- 24. Physical chemical testing studies | Essem Compliance [essem-compliance.com]

An In-depth Technical Guide to 2-Chloro-5-iodobenzaldehyde: Safety, Handling, and Storage

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides comprehensive information on the safe handling, storage, and key chemical properties of 2-Chloro-5-iodobenzaldehyde. Intended for use by professionals in research and drug development, this document outlines essential safety protocols, summarizes physical and chemical data, and presents detailed experimental methodologies for its synthesis and a common synthetic application.

Chemical Identity and Properties

This compound is a halogenated aromatic aldehyde with the chemical formula C₇H₄ClIO. Its structure features a benzene ring substituted with a chloro group, an iodo group, and a formyl group at positions 2, 5, and 1, respectively. This substitution pattern makes it a valuable intermediate in organic synthesis, particularly for the preparation of more complex molecules in medicinal chemistry.

Table 1: Physical and Chemical Properties of this compound and Related Compounds

| Property | Value for this compound | Value for 2-Chlorobenzaldehyde (for comparison) | Value for 5-Chloro-2-hydroxy-3-iodobenzaldehyde (for comparison) |

| CAS Number | 256925-54-9[1] | 89-98-5[2] | 215124-03-1 |

| Molecular Formula | C₇H₄ClIO | C₇H₅ClO[2] | C₇H₄ClIO₂ |

| Molecular Weight | 266.47 g/mol | 140.57 g/mol [2] | 282.46 g/mol |

| Appearance | Solid | Clear colorless to yellow liquid[2] | Solid |

| Melting Point | Data not available | 9 - 11 °C[2] | 87 - 92 °C |

| Boiling Point | Data not available | 209 - 215 °C[2] | 329.18 °C (Predicted)[3] |

| Density | Data not available | 1.248 - 1.250 g/cm³[2] | 2.14 g/cm³ (Predicted)[3] |

| Solubility | Data not available | Soluble in alcohol, ether, acetone; insoluble in water.[4] | 231.89 mg/L (Predicted)[3] |

| Flash Point | Data not available | 88 °C[2] | 120.61 °C (Predicted)[3] |

Safety and Hazard Information

This compound is classified as a hazardous substance. Adherence to strict safety protocols is mandatory to prevent exposure and ensure a safe working environment.

Table 2: GHS Hazard Classification

| Hazard Class | Category | Hazard Statement |

| Skin Corrosion/Irritation | 2 | H315: Causes skin irritation[5] |

| Serious Eye Damage/Eye Irritation | 2 | H319: Causes serious eye irritation[5] |

| Specific Target Organ Toxicity (Single Exposure) | 3 | H335: May cause respiratory irritation[5] |

Signal Word: Warning[5]

Pictograms:

(GHS07)

Precautionary Statements:

-

P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[6]

-

P264: Wash skin thoroughly after handling.

-

P271: Use only outdoors or in a well-ventilated area.[6]

-

P280: Wear protective gloves/protective clothing/eye protection/face protection.

-

P302 + P352: IF ON SKIN: Wash with plenty of water.[7]

-

P304 + P340: IF INHALED: Remove person to fresh air and keep comfortable for breathing.[7]

-

P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

-

P312: Call a POISON CENTER/doctor if you feel unwell.[8]

-

P362: Take off contaminated clothing and wash before reuse.[7]

-

P403 + P233: Store in a well-ventilated place. Keep container tightly closed.[7]

-

P501: Dispose of contents/container to an approved waste disposal plant.[7]

Table 3: Acute Toxicity Data (Analogous Compounds)

| Compound | Route | Species | LD50/LC50 |

| 2-Chlorobenzaldehyde | Oral | Rat | 2160 mg/kg[9] |

| Benzaldehyde | Oral | Rat | ~1430 mg/kg[10] |

| 2-Fluoro-5-iodobenzaldehyde | Oral | - | Toxic if swallowed (Category 3)[6] |

Handling and Personal Protective Equipment (PPE)

A systematic approach to handling this compound is critical to minimize exposure.

Engineering Controls

-

Work in a well-ventilated area, preferably in a certified chemical fume hood.[9]

-

Ensure safety showers and eyewash stations are readily accessible.

Personal Protective Equipment

-

Eye/Face Protection: Wear chemical safety goggles and a face shield.[9]

-

Skin Protection: Wear a lab coat and chemical-resistant gloves (e.g., nitrile rubber).

-

Respiratory Protection: If working outside a fume hood or if dust is generated, use a NIOSH-approved respirator with an appropriate cartridge.

Handling Workflow

The following diagram outlines a general workflow for handling this compound in a laboratory setting.

Caption: A generalized workflow for handling this compound.

Storage and Stability

-

Storage Conditions: Store in a tightly sealed container in a cool, dry, and dark place.[8] The recommended storage temperature is 2-8°C.

-

Incompatible Materials: Keep away from strong oxidizing agents, strong bases, and strong reducing agents.[9]

-

Stability: The compound may be light-sensitive.[8]

Experimental Protocols

The following protocols are provided as examples and should be adapted to specific laboratory conditions and safety standards.

Synthesis of this compound (Analogous to the Synthesis of 2-Chloro-5-iodobenzoic Acid)

This procedure is adapted from a patented method for the synthesis of the corresponding carboxylic acid and should be considered a representative, multi-step pathway.[11][12]

-

Nitration of 2-Chlorobenzaldehyde:

-

In a flask equipped with a stirrer and cooled in an ice-salt bath, slowly add 2-chlorobenzaldehyde to concentrated sulfuric acid.

-

Maintain the temperature between -5 to 5°C and add concentrated nitric acid dropwise.

-

After the addition, allow the reaction to stir for 2 hours at 0-5°C.

-

Carefully quench the reaction by adding it to ice water, causing the product, a mixture of nitro-isomers, to precipitate.

-

Filter, wash with water, and dry the solid.

-

-

Reduction of the Nitro Group:

-

Suspend the nitrated product in a mixture of ethanol and water.

-

Add iron powder and ammonium chloride.

-

Heat the mixture to reflux for several hours until the reduction is complete (monitor by TLC).

-

Filter the hot reaction mixture to remove iron salts and evaporate the solvent to obtain the crude amino-benzaldehyde.

-

-

Diazotization and Iodination (Sandmeyer-type Reaction):

-

Dissolve the 2-chloro-5-aminobenzaldehyde in an aqueous solution of sulfuric acid and cool to 0-10°C.

-

Add a solution of sodium nitrite in water dropwise, maintaining the low temperature, to form the diazonium salt.

-

Rapidly add a solution of potassium iodide in water.

-

Allow the reaction to warm to room temperature and stir until nitrogen evolution ceases.

-

The crude this compound will precipitate and can be collected by filtration.

-

-

Purification:

-

The crude product can be purified by recrystallization from a suitable solvent system, such as toluene or an ethanol/water mixture.

-

Suzuki-Miyaura Cross-Coupling Reaction

This compound is a suitable substrate for palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, to form carbon-carbon bonds. The iodo-substituent is generally more reactive than the chloro-substituent in such reactions. The following is a general protocol.[13][14]

-

Reaction Setup:

-

To a flame-dried Schlenk flask under an inert atmosphere (e.g., Argon or Nitrogen), add this compound (1.0 mmol), the desired arylboronic acid (1.2-1.5 mmol), a palladium catalyst (e.g., Pd(PPh₃)₄, 3-5 mol%), and a base (e.g., K₂CO₃, 2.0 mmol).

-

Add a degassed solvent system, such as a mixture of 1,4-dioxane and water (4:1 v/v).

-

-

Reaction Execution:

-

Heat the reaction mixture to 80-100°C with vigorous stirring.

-

Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or GC-MS. The reaction is typically complete within 8-24 hours.

-

-

Work-up and Purification:

-

Cool the reaction mixture to room temperature.

-

Dilute with an organic solvent like ethyl acetate and wash with water and then brine.

-

Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel.

-

Caption: A typical workflow for a Suzuki-Miyaura coupling reaction.

Relevance in Drug Discovery and Signaling Pathways

While this compound is primarily a synthetic intermediate, the molecular scaffolds derived from it are of significant interest in medicinal chemistry. For instance, derivatives of the related compound 2-Chloro-5-nitrobenzaldehyde, such as benzimidazoles, have been investigated as potential inhibitors of key cellular signaling pathways implicated in cancer, such as the PI3K/AKT/mTOR pathway.[15] Inhibition of this pathway can disrupt cell growth, proliferation, and survival in cancer cells.

The following diagram illustrates a simplified representation of the PI3K/AKT/mTOR signaling pathway and a hypothetical point of inhibition by a derivative synthesized from a related benzaldehyde.

Caption: A potential mechanism of action for a drug candidate.

This guide is intended to provide a comprehensive overview for the safe and effective use of this compound in a research setting. Always consult the most recent Safety Data Sheet (SDS) and relevant literature before commencing any experimental work.

References

- 1. This compound | CAS#:256925-54-9 | Chemsrc [chemsrc.com]

- 2. 89-98-5 CAS | 2-CHLOROBENZALDEHYDE | Aldehydes | Article No. 2734D [lobachemie.com]

- 3. 5-chloro-2-hydroxy-3-iodobenzaldehyde (215124-03-1) - Chemical Safety, Models, Suppliers, Regulation, and Patents - Chemchart [chemchart.com]

- 4. 2-Chlorobenzaldehyde | ClC6H4CHO | CID 6996 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. 256925-54-9 Cas No. | this compound | Apollo [store.apolloscientific.co.uk]

- 6. capotchem.cn [capotchem.cn]

- 7. 2-Fluoro-5-iodobenzaldehyde | C7H4FIO | CID 16217058 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. sigmaaldrich.com [sigmaaldrich.com]

- 9. fishersci.com [fishersci.com]

- 10. santos.com [santos.com]

- 11. A kind of preparation method of 2-chloro-5-iodobenzoic acid - Eureka | Patsnap [eureka.patsnap.com]

- 12. CN104086361A - Preparation method of 2-chloro-5-iodobenzoic acid - Google Patents [patents.google.com]

- 13. benchchem.com [benchchem.com]

- 14. benchchem.com [benchchem.com]

- 15. benchchem.com [benchchem.com]

An In-depth Technical Guide to the Reactivity of the Aldehyde Group in 2-Chloro-5-iodobenzaldehyde

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Chloro-5-iodobenzaldehyde is a halogenated aromatic aldehyde that serves as a versatile intermediate in organic synthesis. Its unique substitution pattern, featuring a chloro group ortho to the aldehyde and an iodo group in the meta position, imparts distinct electronic and steric characteristics that govern the reactivity of the formyl group. This guide provides a comprehensive analysis of the aldehyde group's reactivity in this compound, offering insights into its behavior in various organic transformations. This document is intended to be a valuable resource for researchers and professionals engaged in synthetic chemistry and drug discovery.

Electronic and Steric Effects of Substituents

The reactivity of the aldehyde group in this compound is significantly influenced by the electronic and steric effects of the chloro and iodo substituents.

Electronic Effects:

-

-I (Inductive) Effect: Both chlorine and iodine are more electronegative than carbon and thus exert an electron-withdrawing inductive effect (-I). This effect increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack. The chloro group, being more electronegative, has a stronger -I effect than the iodo group.

-

+R (Resonance) Effect: Both halogens possess lone pairs of electrons that can be delocalized into the aromatic ring through resonance (+R effect). This effect tends to decrease the electrophilicity of the carbonyl carbon. For halogens, the +R effect generally follows the order I > Br > Cl > F.

Steric Effects:

The ortho-chloro substituent introduces significant steric hindrance around the aldehyde group. This steric bulk can impede the approach of nucleophiles, potentially slowing down reaction rates, especially with bulky reagents. This effect can sometimes be overcome by using higher temperatures or more reactive reagents.

Key Reactions of the Aldehyde Group

The aldehyde functionality in this compound is amenable to a wide range of chemical transformations. This section details the expected reactivity in several key reaction classes, providing generalized experimental protocols and comparative data from related compounds.

Nucleophilic Addition Reactions

Nucleophilic addition is the most fundamental reaction of aldehydes. The electron-deficient carbonyl carbon of this compound is a prime target for various nucleophiles.

General Mechanism:

Caption: General mechanism of nucleophilic addition to an aldehyde.

Condensation Reactions

Condensation reactions are crucial for forming new carbon-carbon bonds. This compound can participate in several important condensation reactions.

The Wittig reaction is a powerful method for the synthesis of alkenes from aldehydes and phosphorus ylides.

General Experimental Protocol:

-

Ylide Generation: A phosphonium salt (e.g., (carbethoxymethylene)triphenylphosphorane) is deprotonated with a strong base (e.g., n-butyllithium, sodium hydride) in an anhydrous aprotic solvent (e.g., THF, DMSO) under an inert atmosphere to generate the phosphorus ylide.

-

Reaction with Aldehyde: A solution of this compound in the same solvent is added to the ylide solution, typically at low temperatures (e.g., 0 °C or -78 °C).

-

Work-up: The reaction is quenched, and the product is extracted and purified, often by column chromatography to remove the triphenylphosphine oxide byproduct.

Comparative Data for Wittig Reactions of Substituted Benzaldehydes:

| Aldehyde | Ylide | Base/Solvent | Time (h) | Temp (°C) | Yield (%) | Reference |

| 2-Chlorobenzaldehyde | (Carbethoxymethylene)triphenylphosphorane | - / Dichloromethane | 2 | RT | - | [1] |

| 3-Chlorobenzaldehyde | (Carbethoxymethylene)triphenylphosphorane | - / Dichloromethane | 2 | RT | - | [1] |

| 4-Chlorobenzaldehyde | (Carbethoxymethylene)triphenylphosphorane | - / Dichloromethane | 2 | RT | - | [1] |

Note: Specific yield data for these reactions were not provided in the cited source.

Caption: Simplified workflow of the Wittig reaction.

The HWE reaction is a modification of the Wittig reaction that uses phosphonate carbanions, often leading to higher (E)-alkene selectivity and easier purification.

General Experimental Protocol:

-

Carbanion Generation: A phosphonate ester is deprotonated with a base (e.g., NaH, KHMDS) in an anhydrous solvent (e.g., THF, DME).

-

Reaction with Aldehyde: this compound is added to the phosphonate carbanion solution.

-

Work-up: The reaction is quenched and the product is extracted. The water-soluble phosphate byproduct is easily removed by aqueous extraction.

Comparative Data for HWE Reactions:

| Aldehyde | Phosphonate | Base/Solvent | Conditions | Product | Yield (%) | E/Z Ratio |

| Benzaldehyde | Triethyl phosphonoacetate | NaH / THF | 0 °C to rt, 2 h | Ethyl cinnamate | 95 | >98:2 |

| 4-Chlorobenzaldehyde | Methyl (dimethoxyphosphoryl)acetate | NaH / DME | rt, 12 h | Methyl 4-chlorocinnamate | 92 | >95:5 |

Data for analogous reactions, specific data for this compound is not available.

Caption: Workflow of the Horner-Wadsworth-Emmons reaction.

This reaction involves the condensation of an aldehyde with an active methylene compound, catalyzed by a weak base.

General Experimental Protocol:

-

Reaction Setup: this compound and an active methylene compound (e.g., malonic acid, ethyl cyanoacetate) are mixed in the presence of a catalytic amount of a weak base (e.g., piperidine, pyridine).

-

Reaction: The mixture is heated to effect condensation and subsequent dehydration.

-

Work-up: The product is isolated by filtration or extraction and purified by recrystallization.

Comparative Data for Knoevenagel Condensation:

| Aldehyde | Active Methylene Compound | Catalyst/Solvent | Yield (%) | Reference |

| 2-Chlorobenzaldehyde | Malonic Acid | Pyridine | High | [2] |

| Syringaldehyde | Malonic Acid | Ammonium Bicarbonate | Good to Excellent |

Specific yield for 2-chlorobenzaldehyde was not quantified in the reference.

The Perkin reaction is used to synthesize α,β-unsaturated aromatic acids by the condensation of an aromatic aldehyde with an acid anhydride in the presence of the alkali salt of the acid.

General Experimental Protocol:

-

Reaction Mixture: this compound, an acid anhydride (e.g., acetic anhydride), and the corresponding anhydrous alkali salt (e.g., sodium acetate) are heated together at a high temperature (typically 150-180 °C).

-

Hydrolysis: The reaction mixture is then hydrolyzed to yield the cinnamic acid derivative.

-

Purification: The product is purified by recrystallization.

Comparative Data for Perkin Reaction:

| Aldehyde | Anhydride | Base | Yield (%) |

| Benzaldehyde | Acetic Anhydride | Sodium Acetate | 70-72 |

| p-Chlorobenzaldehyde | Acetic Anhydride | Sodium Acetate | - |

Specific yield for p-chlorobenzaldehyde is not provided, but the reaction is known to proceed.

Oxidation and Reduction of the Aldehyde Group

The aldehyde group of this compound can be readily oxidized to a carboxylic acid or reduced to a primary alcohol.

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄), chromic acid (H₂CrO₄), and milder reagents like silver oxide (Ag₂O).

Reduction: A variety of reducing agents can be employed, such as sodium borohydride (NaBH₄) for selective reduction of the aldehyde in the presence of other reducible groups, or stronger agents like lithium aluminum hydride (LiAlH₄).

General Experimental Protocols:

-

Oxidation (e.g., with KMnO₄): A solution of this compound in a suitable solvent is treated with an aqueous solution of potassium permanganate. The reaction mixture is typically heated, and upon completion, the manganese dioxide is filtered off, and the carboxylic acid is isolated by acidification and extraction.

-

Reduction (e.g., with NaBH₄): Sodium borohydride is added portion-wise to a solution of this compound in an alcoholic solvent (e.g., methanol, ethanol) at a low temperature. After the reaction is complete, the mixture is worked up by adding water and extracting the alcohol product.

Spectroscopic Data

Expected ¹H NMR (in CDCl₃):

-

Aldehyde proton (-CHO): A singlet between δ 9.8 and 10.5 ppm.

-

Aromatic protons: Three protons in the aromatic region (δ 7.0-8.0 ppm), exhibiting splitting patterns consistent with a 1,2,4-trisubstituted benzene ring.

Expected ¹³C NMR (in CDCl₃):

-

Carbonyl carbon (C=O): A signal in the range of δ 185-195 ppm.

-

Aromatic carbons: Six signals in the aromatic region (δ 120-150 ppm), including the carbon bearing the iodo group which would appear at a higher field (around δ 90-100 ppm) due to the heavy atom effect.

Expected IR (KBr or neat):

-

C=O stretch (aldehyde): A strong absorption band around 1700-1710 cm⁻¹.

-

C-H stretch (aldehyde): Two weak bands around 2720 and 2820 cm⁻¹.

-

Aromatic C=C stretches: Bands in the region of 1600-1450 cm⁻¹.

-

C-Cl stretch: A band in the fingerprint region, typically around 800-600 cm⁻¹.

-

C-I stretch: A band in the far-infrared region, typically below 600 cm⁻¹.

Conclusion

The aldehyde group in this compound is a reactive functional group that participates in a wide array of organic transformations. Its reactivity is enhanced by the electron-withdrawing nature of the halogen substituents, although the ortho-chloro group can introduce steric limitations. This guide provides a foundational understanding of its expected chemical behavior, supported by generalized protocols and comparative data from related structures. For drug development professionals and synthetic chemists, this compound represents a valuable and versatile building block for the synthesis of complex molecular architectures and novel therapeutic agents. Further experimental investigation is warranted to fully elucidate the quantitative aspects of its reactivity.

References

An In-depth Technical Guide to the Electronic Effects of Chloro and Iodo Substituents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive analysis of the electronic effects of chloro and iodo substituents, critical moieties in the fields of medicinal chemistry and materials science. Understanding the nuanced interplay of their inductive and resonance effects is paramount for the rational design of molecules with tailored properties. This document outlines the theoretical underpinnings of these effects, presents key quantitative descriptors, and provides detailed experimental protocols for their determination.

Fundamental Electronic Effects: A Tale of Two Halogens

The electronic influence of a substituent on a molecule is broadly categorized into two primary effects: the inductive effect and the resonance effect. For halogen substituents like chlorine and iodine, these two effects are often in opposition, leading to complex and sometimes counterintuitive impacts on molecular reactivity and properties.

Inductive Effect (-I): This effect is transmitted through the sigma (σ) bonds of a molecule and is a consequence of the substituent's electronegativity.[1] Both chlorine and iodine are more electronegative than carbon, leading to a polarization of the carbon-halogen bond, with the halogen atom bearing a partial negative charge and the carbon atom a partial positive charge.[2] This electron-withdrawing inductive effect deactivates aromatic rings towards electrophilic substitution by reducing the electron density of the ring system.[3][4] The strength of the inductive effect correlates with electronegativity. Chlorine is more electronegative than iodine, and thus, the chloro group exerts a stronger electron-withdrawing inductive effect than the iodo group.[1]

Resonance Effect (+R): Also known as the mesomeric effect, this is transmitted through the pi (π) system of a molecule.[5] Halogens, including chlorine and iodine, possess lone pairs of electrons that can be delocalized into an adjacent π-system, such as a benzene ring. This donation of electron density through resonance is a (+R) effect and tends to activate the ortho and para positions of an aromatic ring towards electrophilic attack.[4] However, the efficiency of this resonance donation is dependent on the overlap between the p-orbitals of the halogen and the carbon of the π-system. For chlorine, the overlap is between a 3p orbital (Cl) and a 2p orbital (C), while for iodine, it is between a 5p orbital (I) and a 2p orbital (C).[6] The significant size and energy difference between the 5p and 2p orbitals results in less effective overlap for iodine compared to the 3p-2p overlap for chlorine.[6] Consequently, the resonance effect of iodine is weaker than that of chlorine.

A critical point to understand with halogens is that their inductive effect (-I) is generally stronger than their resonance effect (+R).[3] This is why, overall, they are considered deactivating groups in electrophilic aromatic substitution, yet they direct incoming electrophiles to the ortho and para positions due to the partial stabilization offered by the +R effect at these positions.[4][5]

Quantifying Electronic Effects: A Tabular Comparison

To facilitate a direct comparison, the following tables summarize key quantitative parameters that describe the electronic and steric properties of chloro and iodo substituents.

Table 1: Hammett, Swain-Lupton, and Taft Parameters

| Parameter | Chloro (Cl) | Iodo (I) | Description |

| Hammett Constants | Quantify the electron-donating or -withdrawing ability of a substituent in meta and para positions of a benzene ring. | ||

| σm | 0.37 | 0.35 | Meta substituent constant, primarily reflects the inductive effect. |

| σp | 0.23 | 0.18 | Para substituent constant, a combination of inductive and resonance effects. |

| Swain-Lupton Parameters | Deconvolute the electronic effect into field (inductive) and resonance components.[7] | ||

| F (Field/Inductive) | 0.72 | 0.65 | Represents the inductive and field effects. |

| R (Resonance) | -0.24 | -0.12 | Represents the resonance effect. |

| Taft Steric Parameter | Quantifies the steric bulk of a substituent. | ||

| Es | -0.97 | - | A measure of steric hindrance. More negative values indicate greater steric bulk. |

Data sourced from multiple references, including[7][8][9].

Table 2: Physicochemical Properties

| Property | Chlorine (Cl) | Iodine (I) | Unit |

| Electronegativity (Pauling Scale) | 3.16 | 2.66 | - |

| van der Waals Radius | 1.75 | 1.98 | Å |

| Covalent Radius | 0.99 | 1.33 | Å |

| C-X Bond Length (in Halobenzene) | ~1.74 | ~2.10 | Å |

| C-X Bond Dissociation Energy | ~397 | ~272 | kJ/mol |

| Dipole Moment (of Halobenzene) | 1.69 | 1.60 | Debye |

| Polarizability | 2.18 | 5.35 | ų |

Data compiled from various sources, including chemistry databases and literature.

Visualizing Electronic Effects and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate key concepts and experimental procedures discussed in this guide.

Caption: Inductive (-I) vs. Resonance (+R) effects of Chloro and Iodo.

Caption: Experimental workflow for Hammett constant determination.

Experimental Protocols

A fundamental method for quantifying the electronic effects of substituents is through the determination of Hammett constants (σ). This is achieved by measuring the acid dissociation constant (Ka) of a series of meta- or para-substituted benzoic acids and comparing them to the Ka of unsubstituted benzoic acid.[3]

Determination of Hammett Constants via Titration

Objective: To experimentally determine the Hammett constant (σ) for a chloro or iodo substituent by measuring the pKa of the corresponding substituted benzoic acid.

Materials:

-

Substituted benzoic acid (e.g., 4-chlorobenzoic acid, 4-iodobenzoic acid)

-

Unsubstituted benzoic acid

-

Ethanol (reagent grade)

-

Deionized water

-

Sodium hydroxide (NaOH), 0.05 M standardized solution

-

pH meter with a combination electrode

-

Magnetic stirrer and stir bar

-

Buret (50 mL)

-

Beakers (150 mL)

-

Volumetric flasks

Procedure: [3]

-

Solution Preparation:

-

Prepare a 70:30 (v/v) ethanol-water solvent mixture.

-

Accurately weigh approximately 0.1 mmol of the substituted benzoic acid and dissolve it in 50 mL of the 70:30 ethanol-water solvent in a 150 mL beaker.

-

Prepare a standardized 0.05 M NaOH solution in the 70:30 ethanol-water solvent.

-

-

pH Meter Calibration:

-

Calibrate the pH meter using standard buffer solutions (pH 4, 7, and 10) according to the manufacturer's instructions.

-

-

Titration:

-

Place the beaker containing the dissolved benzoic acid on a magnetic stirrer and add a stir bar.

-

Immerse the calibrated pH electrode in the solution.

-

Fill the buret with the 0.05 M NaOH solution.

-

Record the initial pH of the acid solution.

-

Begin the titration by adding the NaOH solution in small increments (e.g., 0.5 mL). Record the pH and the total volume of titrant added after each addition.

-

As the pH begins to change more rapidly, reduce the increment size (e.g., 0.1 mL) to accurately determine the equivalence point.

-

Continue the titration until the pH has stabilized at a high value.

-

-

Data Analysis:

-

Plot the measured pH values (y-axis) against the volume of NaOH added (x-axis) to generate a titration curve.

-

Determine the equivalence point, which is the point of steepest inflection on the curve. A first derivative plot (ΔpH/ΔV vs. V) can be used to determine this point more accurately.

-

The half-equivalence point is the volume of NaOH that is half of the volume at the equivalence point.

-

The pKa of the acid is equal to the pH at the half-equivalence point.

-

Repeat the entire procedure for unsubstituted benzoic acid to determine its pKa under the same conditions.

-

-

Calculation of the Hammett Constant:

-

The Hammett constant (σ) is calculated using the following equation: σ = pKa (unsubstituted benzoic acid) - pKa (substituted benzoic acid)

-

Implications for Drug Development and Research

The electronic properties of chloro and iodo substituents have profound implications in drug design and scientific research.

-

Modulation of pKa: The electron-withdrawing nature of these halogens can lower the pKa of nearby acidic or basic functional groups, which in turn affects the ionization state of a drug molecule at physiological pH. This is a critical factor influencing a drug's solubility, membrane permeability, and binding to its biological target.

-

Metabolic Stability: The introduction of a chloro or iodo group can block sites of metabolic oxidation, thereby increasing the metabolic stability and half-life of a drug. The strong carbon-halogen bond can be resistant to enzymatic cleavage.

-

Target Interactions: Chloro and iodo substituents can participate in halogen bonding, a non-covalent interaction where the halogen atom acts as an electrophilic "σ-hole" donor to a nucleophilic partner (e.g., an oxygen or nitrogen atom on a protein).[10] The polarizability of iodine makes it a particularly effective halogen bond donor. These interactions can significantly contribute to the binding affinity and selectivity of a ligand for its target protein.

-

Physicochemical Properties: The size, lipophilicity, and dipole moment of a molecule are all influenced by the presence of chloro or iodo groups. These properties are crucial for the absorption, distribution, metabolism, and excretion (ADME) profile of a drug candidate.

References

- 1. homework.study.com [homework.study.com]

- 2. quora.com [quora.com]

- 3. quora.com [quora.com]

- 4. jaoc.samipubco.com [jaoc.samipubco.com]

- 5. WebElements Periodic Table » Iodine » radii of atoms and ions [webelements.com]

- 6. quora.com [quora.com]

- 7. sfu.ca [sfu.ca]

- 8. ck12.org [ck12.org]

- 9. homework.study.com [homework.study.com]

- 10. mdpi.com [mdpi.com]

The Benzimidazole Core: A Privileged Scaffold in Modern Medicinal Chemistry

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The benzimidazole nucleus, a bicyclic aromatic heterocycle formed by the fusion of benzene and imidazole rings, stands as a cornerstone in the field of medicinal chemistry. Its structural resemblance to endogenous purines allows it to readily interact with a multitude of biological targets, earning it the designation of a "privileged scaffold." This privileged status is evidenced by its presence in a wide array of clinically successful drugs spanning diverse therapeutic areas, from parasitic infections and gastric ulcers to cancer and viral diseases. This technical guide provides a comprehensive overview of the significant applications of the benzimidazole core in medicinal chemistry, with a focus on quantitative data, detailed experimental protocols, and the visualization of key biological pathways and experimental workflows.

Therapeutic Applications and Quantitative Bioactivity

The versatility of the benzimidazole scaffold is demonstrated by its broad spectrum of pharmacological activities. Strategic substitutions at various positions of the benzimidazole ring system have led to the development of potent and selective agents for a range of diseases.

Anticancer Activity

Benzimidazole derivatives have emerged as a promising class of anticancer agents, exhibiting cytotoxicity against a multitude of cancer cell lines. Their mechanisms of action are diverse and include the inhibition of key enzymes involved in cancer cell proliferation and survival, such as tubulin, receptor tyrosine kinases (e.g., EGFR, VEGFR-2), and topoisomerases.

Table 1: Anticancer Activity of Representative Benzimidazole Derivatives

| Compound | Cancer Cell Line | IC50 (µM) | Mechanism of Action/Target | Reference |

| Fluoro aryl benzimidazole derivative 1 | HOS, G361, MCF-7, K-562 | 1.8, 2.0, 2.8, 7.8 | Apoptosis induction (Caspase-3/7 activation) | |

| Benzimidazole derivative with sulfonamide moiety (Compound 10) | MGC-803, PC-3, MCF-7 | 1.02 - 5.40 | Apoptosis induction, G2/M cell cycle arrest | |

| Benzimidazole-triazole hybrid (Compound 32) | HCT-116, HepG2, MCF-7, HeLa | 3.87 - 8.34 | EGFR and Topoisomerase I inhibition | |

| Benzimidazole-linked oxadiazole derivatives (Compounds 25a-b) | MCF-7, HaCaT, MDA-MB231, HepG2, A549 | 0.13 - 15.2 | EGFR inhibition | |